Methyl 4-(oxiran-2-ylmethoxy)benzoate

Catalog No.
S1486790
CAS No.
5535-03-5
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
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Methyl 4-(oxiran-2-ylmethoxy)benzoate

CAS Number

5535-03-5

Product Name

Methyl 4-(oxiran-2-ylmethoxy)benzoate

IUPAC Name

methyl 4-(oxiran-2-ylmethoxy)benzoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3

InChI Key

GVMPCQYYYYFGMV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OCC2CO2

Synonyms

Methyl 4-(2,3-Epoxypropoxy)benzoate;

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2CO2

Methyl 4-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4C_{11}H_{12}O_{4} and a molecular weight of 208.21 g/mol. It features a benzoate structure with a methoxy group and an epoxide (oxirane) moiety, which contributes to its unique chemical properties. The presence of the oxirane ring suggests potential reactivity, particularly in nucleophilic addition reactions, making it a compound of interest in various chemical syntheses and applications .

The reactivity of methyl 4-(oxiran-2-ylmethoxy)benzoate is primarily influenced by its epoxide group. Key reactions include:

  • Nucleophilic Ring Opening: The oxirane can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other derivatives.
  • Esterification: The benzoate moiety can react with alcohols to form esters, which may be useful in synthesizing more complex molecules.
  • Hydrolysis: In aqueous conditions, the compound can hydrolyze to yield benzoic acid and other products, depending on the reaction conditions .

Methyl 4-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods:

  • Glycidylation Reaction: This involves the reaction of a phenolic compound with epichlorohydrin in the presence of a phase transfer catalyst. The resulting glycidyl ether can then be methylated to form the final product.
  • Esterification: Methyl 4-hydroxybenzoate can react with an epoxide under acidic or basic conditions to produce methyl 4-(oxiran-2-ylmethoxy)benzoate .

Methyl 4-(oxiran-2-ylmethoxy)benzoate has potential applications in:

  • Polymer Chemistry: As a monomer or cross-linking agent in polymer synthesis due to its reactive oxirane group.
  • Pharmaceuticals: Potential use as an intermediate in drug synthesis or as an active pharmaceutical ingredient due to its biological activity.
  • Agricultural Chemicals: Possible applications as a pesticide or fungicide, leveraging its antimicrobial properties .

Several compounds share structural similarities with methyl 4-(oxiran-2-ylmethoxy)benzoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(oxiran-2-ylmethoxy)benzoateSimilar methoxy and oxirane groupsDifferent position of methoxy group on the benzene
Ethyl 4-(oxiran-2-ylmethoxy)benzoateEthyl instead of methyl groupVariation in alkyl chain length affecting solubility
4-(Oxiran-2-ylmethoxy)benzoic acidLacks methyl ester functionalityCarboxylic acid group may enhance reactivity
Methyl 4-hydroxybenzoateHydroxy instead of oxiraneMore common compound with established applications

Methyl 4-(oxiran-2-ylmethoxy)benzoate's unique combination of an epoxide and ester functionalities sets it apart from these similar compounds, potentially offering distinct reactivity profiles and applications in various fields.

ConditionNucleophile StrengthAttack SiteMechanismStereochemical Outcome
Basic (pH > 10)Strong (e.g., OH⁻)C2 (less substituted)SN2Inversion
Acidic (pH < 4)Weak (e.g., H2O)C1 (more substituted)Partially concertedRetention

Catalytic Systems and Optimization

Catalytic systems for epoxide ring-opening in methyl 4-(oxiran-2-ylmethoxy)benzoate leverage both homogeneous and heterogeneous approaches:

  • Homogeneous Acid Catalysis: Hydrochloric acid in dioxane or ethanol facilitates rapid ring-opening but risks side reactions such as ester hydrolysis or chlorohydrin formation [1] [2]. Optimizing water content to 8–10 wt% minimizes hydration byproducts while maintaining proton availability, enabling reactions at 100°C with 98% selectivity [2].
  • Lewis Acid Catalysts: Zinc-based double metal cyanide (DMC) catalysts promote regioselective head-to-tail additions in glycidyl ethers, achieving narrow molecular weight distributions (PDI = 1.09–1.22) under mild conditions [6]. These systems avoid protic solvents, reducing ester group degradation.
  • Biocatalytic Approaches: Epoxide hydrolases (e.g., Bacillus megaterium EH) selectively hydrolyze epoxides to vicinal diols, though their application to aromatic epoxides like methyl 4-(oxiran-2-ylmethoxy)benzoate remains underexplored [5].

Optimization Parameters:

  • Temperature: Elevated temperatures (70–100°C) accelerate ring-opening but require precise control to prevent ester decomposition [2] [6].
  • Solvent Polarity: Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity without competing hydrolysis [1] [4].
  • Catalyst Loading: Stoichiometric HCl (0.5–1.0 equiv.) balances reactivity and side-product formation [1] [2].

Side Reaction Suppression Strategies

Side reactions in methyl 4-(oxiran-2-ylmethoxy)benzoate ring-opening include:

  • Ester Hydrolysis: The benzoate ester is susceptible to nucleophilic attack under strongly basic or acidic conditions. Anhydrous environments and neutral pH post-reaction quenches mitigate this [1] [2].
  • Epoxide Hydration: Water content above 10 wt% promotes diol formation via epoxide hydration. Controlled addition of water (8–10 wt%) acts as a proton-transfer mediator, redirecting intermediates toward the desired product [2] [4].
  • Polymerization: Residual epoxide monomers may undergo oligomerization. Rapid quenching with cold brine or chelating agents (e.g., EDTA) deactivates catalytic metal ions [6].

Table 2: Side Reactions and Mitigation Strategies

Side ReactionCauseSuppression Strategy
Ester hydrolysisStrong acid/base conditionsUse buffered solutions or anhydrous solvents
Epoxide hydrationExcess waterLimit water to 8–10 wt%
OligomerizationProlonged reaction timesQuench with cold brine post-reaction

Cationic Photopolymerization

Methyl 4-(oxiran-2-ylmethoxy)benzoate represents a significant class of epoxy monomers that undergo cationic photopolymerization reactions under ultraviolet light exposure [1]. The compound's oxirane ring structure makes it highly reactive toward cationic initiators, particularly diaryliodonium and triarylsulfonium salts, which generate strong Brønsted acids upon photolysis [1]. This photoinitiated cationic polymerization process occurs through a chain-growth mechanism where the epoxide ring opening propagates through the polymer network, creating crosslinked structures with exceptional thermal and mechanical properties [2].

The cationic photopolymerization of epoxy monomers like methyl 4-(oxiran-2-ylmethoxy)benzoate offers several advantages over conventional radical polymerization systems. The process is not inhibited by oxygen, exhibits practically non-terminating polymerization characteristics, and maintains high active center concentrations throughout the reaction [3]. These properties make it particularly suitable for applications requiring thick film formation and complete cure under ambient conditions [4].

Research has demonstrated that the polymerization rate and conversion of epoxy monomers can be significantly enhanced through the use of efficient photoinitiator systems. Triaryliodonium salts have been shown to polymerize epoxy systems most rapidly, followed by diaryliodonium salts, with maximum conversions typically reaching 85-94% depending on reaction temperature [5]. The kinetic parameters for cationic photopolymerization show strong temperature dependence, with propagation rate constants increasing from 0.85 L/mol·s at 25°C to 3.45 L/mol·s at 80°C [3].

Crosslinking Mechanisms

The crosslinking mechanism of methyl 4-(oxiran-2-ylmethoxy)benzoate during cationic photopolymerization involves multiple reaction pathways that contribute to the formation of three-dimensional polymer networks. The primary mechanism begins with the photolysis of cationic photoinitiators, which generates reactive species including phenyliodinium radical cations and protonic acids [1]. These reactive intermediates then attack the oxirane ring, leading to ring-opening polymerization and subsequent crosslinking reactions [6].

The crosslinking process occurs through both direct initiation by phenyliodinium radical cations and acid-catalyzed ring-opening reactions. The phenyliodinium radical cation has been found to be at least 10 times more reactive with epoxide monomers compared to other oxygen nucleophiles, providing experimental support for direct initiation mechanisms [1]. This direct reaction pathway results in the formation of hydroxy-terminated and aryl-terminated polymer end groups, contributing to the overall network structure [1].

Secondary crosslinking mechanisms include the formation of ether linkages through the reaction of hydroxyl groups generated during ring-opening with additional epoxide groups [7]. This secondary crosslinking becomes increasingly important at higher conversions, where the mobility of polymer chains is reduced and the reaction becomes diffusion-controlled [8]. The activated monomer mechanism also contributes to crosslinking, particularly in the presence of hydroxyl-containing species that can activate additional epoxide groups for polymerization [6].

The degree of crosslinking achieved depends on several factors including monomer functionality, photoinitiator concentration, light intensity, and reaction temperature. Studies have shown that crosslinking density can be controlled by adjusting these parameters, with higher temperatures and photoinitiator concentrations generally leading to increased crosslinking levels [7]. The crosslinking process also exhibits autocatalytic behavior, where the formation of hydroxyl groups accelerates further crosslinking reactions [5].

Polymer Network Architecture

The polymer network architecture formed during cationic photopolymerization of methyl 4-(oxiran-2-ylmethoxy)benzoate is characterized by a complex three-dimensional structure with varying degrees of crosslinking density and mesh size distribution. The network topology depends on the polymerization conditions, monomer functionality, and the extent of reaction conversion achieved during the curing process [9].

The formation of polymer networks occurs through a progressive crosslinking mechanism where linear polymer chains are initially formed through ring-opening polymerization, followed by branching and eventual gelation as crosslinks develop between polymer chains [2]. The gel point typically occurs at relatively low conversions (8-15%) depending on temperature and initiator concentration, after which the network continues to develop through post-gelation crosslinking reactions [8].

Network architecture analysis reveals that the crosslinking density increases non-linearly with conversion, leading to heterogeneous network structures with regions of varying crosslink density [10]. The mesh size of the network decreases progressively as crosslinking density increases, from approximately 15.2 nm in lightly crosslinked networks to 2.1 nm in ultra-crosslinked systems [7]. This reduction in mesh size significantly affects the mechanical and thermal properties of the final polymer network [9].

The connectivity of the polymer network is characterized by the number of effective crosslinks per unit volume, which directly influences the mechanical response of the material. Studies using complex network analysis have shown that both topological and spatial information must be considered to fully describe the network architecture and its relationship to material properties [10]. The network structure exhibits features such as dangling chains, loops, and entanglements that contribute to the overall mechanical behavior but do not participate in load transfer [11].

Thermal and Mechanical Properties

The thermal and mechanical properties of polymer networks formed from methyl 4-(oxiran-2-ylmethoxy)benzoate are strongly dependent on the crosslinking density achieved during photopolymerization. Extensive research has demonstrated that increasing crosslinking density leads to significant improvements in key thermal properties, including glass transition temperature, thermal conductivity, and dimensional stability [12] [7] [13].

Glass transition temperature exhibits a linear relationship with crosslinking density, increasing from approximately 120°C at 25% crosslinking to 190°C at 95% crosslinking [7]. This enhancement in glass transition temperature is attributed to the increased restriction of polymer chain mobility as crosslinking density increases, leading to higher energy requirements for the transition from glassy to rubbery state [14]. The relationship between crosslinking density and glass transition temperature follows the relationship established for highly crosslinked networks, where Tg is linearly related to the reciprocal of the molecular weight between crosslinks [14].

Thermal conductivity of the crosslinked networks shows a progressive increase with crosslinking density, rising from 0.18 W/m·K at low crosslinking levels to 0.29 W/m·K at high crosslinking densities [12]. This enhancement is primarily attributed to the contribution of bonded interactions arising from crosslinking bonds, which provide additional pathways for thermal transport through the polymer network [12]. The coefficient of thermal expansion demonstrates an inverse relationship with crosslinking density, decreasing from 65×10⁻⁶/K to 25×10⁻⁶/K as crosslinking increases [15] [16].

Mechanical properties show equally significant improvements with increasing crosslinking density. Young's modulus increases linearly from 1.80 GPa at 25% crosslinking to 3.85 GPa at 95% crosslinking, while shear modulus follows a similar trend, increasing from 0.65 GPa to 1.48 GPa [12] [7]. Tensile strength also improves with crosslinking density, though the relationship is less pronounced than for modulus properties [13]. However, elongation at break and fracture energy decrease significantly with increased crosslinking, reflecting the trade-off between stiffness and toughness in highly crosslinked networks [13].

The mechanical properties of the networks are also influenced by the uniformity of the network structure. Research has shown that polymer networks with uniform crosslinking architecture exhibit significantly higher fracture extensibility and energy compared to networks with heterogeneous structures formed through conventional polymerization methods [11] [17]. This highlights the importance of controlling polymerization conditions to achieve optimal network architecture for specific application requirements.

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Dates

Last modified: 08-15-2023

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